Flurantel

Beschreibung

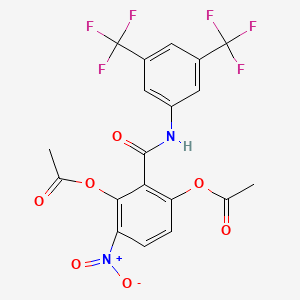

Flurantel (C₁₉H₁₂F₆N₂O₇) is a synthetic antiparasitic agent primarily used in veterinary and human medicine to combat helminth infections. It belongs to the benzimidazole derivative class, characterized by a bicyclic aromatic structure fused with an imidazole ring. The compound’s high fluorine content (six fluorine atoms) enhances its lipophilicity, improving membrane permeability and resistance to metabolic degradation . This compound’s mechanism involves binding to β-tubulin in parasitic cells, disrupting microtubule formation and leading to cell death. It is regulated under the U.S. Food and Drug Administration (FDA) and classified in the United Nations Standard Products and Services Code (UNSPSC) for global trade .

Eigenschaften

CAS-Nummer |

30533-89-2 |

|---|---|

Molekularformel |

C19H12F6N2O7 |

Molekulargewicht |

494.3 g/mol |

IUPAC-Name |

[3-acetyloxy-2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-4-nitrophenyl] acetate |

InChI |

InChI=1S/C19H12F6N2O7/c1-8(28)33-14-4-3-13(27(31)32)16(34-9(2)29)15(14)17(30)26-12-6-10(18(20,21)22)5-11(7-12)19(23,24)25/h3-7H,1-2H3,(H,26,30) |

InChI-Schlüssel |

YRPPAQRAYJVJOS-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C(=C(C=C1)[N+](=O)[O-])OC(=O)C)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Kanonische SMILES |

CC(=O)OC1=C(C(=C(C=C1)[N+](=O)[O-])OC(=O)C)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Andere CAS-Nummern |

30533-89-2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Flurantel kann über verschiedene Wege synthetisiert werden. Ein gängiges Verfahren beinhaltet die Reaktion von Tetrafluorethylen mit Schwefeltrioxid unter Bildung von Tetrafluorethan-β-sulfon, das dann zu Fluorsulfonyldifluoroacetylfluorid isomerisiert wird . Dieses Zwischenprodukt wird dann mit anderen Reagenzien weiter umgesetzt, um this compound zu erzeugen. Industrielle Produktionsverfahren beinhalten oft die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit bei gleichzeitiger Gewährleistung von Sicherheit und Umweltstandards zu gewährleisten .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese fluorierter Verbindungen und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Industrie: This compound wird bei der Herstellung fluorierter Polymere und anderer Industrieprodukte verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Es kann als fluoreszierende Sonde dienen, die es Forschern ermöglicht, biologische Prozesse in Echtzeit zu visualisieren und zu untersuchen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit verschiedenen Biomolekülen zu interagieren, was ihren Einsatz in bioorthogonalen Reaktionen und anderen Anwendungen erleichtert.

Wissenschaftliche Forschungsanwendungen

Flurantel has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of fluorinated compounds and as a reagent in various chemical reactions.

Industry: This compound is used in the production of fluorinated polymers and other industrial products.

Wirkmechanismus

The mechanism of action of Flurantel involves its interaction with specific molecular targets and pathways. It can act as a fluorescent probe, allowing researchers to visualize and study biological processes in real-time . The compound’s unique structure enables it to interact with various biomolecules, facilitating its use in bioorthogonal reactions and other applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Flurantel is structurally and functionally compared to two analogous antiparasitic agents: Bromoxanide (C₁₉H₁₈BrF₃N₂O₄) and Piperamide (C₁₇H₂₈N₄O). Below is a detailed analysis:

Table 1: Structural and Functional Comparison

| Parameter | This compound | Bromoxanide | Piperamide |

|---|---|---|---|

| Molecular Formula | C₁₉H₁₂F₆N₂O₇ | C₁₉H₁₈BrF₃N₂O₄ | C₁₇H₂₈N₄O |

| Molecular Weight | 494.3 g/mol | 475.3 g/mol | 304.4 g/mol |

| Halogen Content | 6 Fluorine atoms | 1 Bromine, 3 Fluorine | None |

| Key Functional Groups | Benzimidazole core, fluorophenyl groups | Bromophenyl, trifluoromethyl | Piperazine, amide |

| Primary Use | Broad-spectrum antiparasitic (nematodes, cestodes) | Targeted helminthiasis | Antiprotozoal (e.g., giardiasis) |

| Mechanism of Action | β-tubulin inhibition | Mitochondrial disruptor | Cell membrane destabilization |

| Regulatory Status | FDA-approved, UNSPSC-listed | FDA-approved, UNSPSC-listed | FDA-approved, limited global use |

Key Findings from Comparative Studies

Structural Differences :

- This compound’s six fluorine atoms confer greater metabolic stability and bioavailability compared to Bromoxanide’s bromine/fluorine mix . Piperamide’s lack of halogens reduces its persistence in biological systems but limits its spectrum of activity.

- The benzimidazole core in this compound and Bromoxanide enables tubulin binding, while Piperamide’s piperazine-amide structure targets protozoal membranes .

Efficacy and Toxicity :

- This compound demonstrates superior efficacy against cestodes (e.g., Taenia spp.) due to enhanced tissue penetration from fluorine-mediated lipophilicity .

- Bromoxanide shows higher toxicity in mammals, attributed to bromine’s reactivity with host mitochondrial proteins.

- Piperamide’s simpler structure correlates with fewer off-target effects but reduced potency against helminths .

Pharmacokinetics :

- This compound’s half-life (12–18 hours) exceeds Bromoxanide’s (6–8 hours) and Piperamide’s (3–4 hours), allowing less frequent dosing .

Biologische Aktivität

Flurantel, a compound of interest in pharmacological research, has been studied for its biological activity, particularly in the context of its therapeutic potential. This article delves into the biochemical properties, cellular effects, mechanisms of action, and relevant case studies that highlight its biological significance.

This compound exhibits a range of biochemical properties that contribute to its biological activity. It is known to interact with various enzymes and proteins, influencing metabolic pathways crucial for cellular function. Key properties include:

- Enzyme Interaction : this compound acts as a substrate for several enzymes, including aminotransferases, which are vital for amino acid metabolism. Its interaction with these enzymes facilitates the transfer of amino groups, impacting both synthesis and degradation processes in metabolic pathways.

- Stability : The compound is relatively stable under physiological conditions but may degrade over time. This degradation can lead to diminished biological activity, which is an important consideration in therapeutic applications.

Cellular Effects

This compound's influence on cellular processes includes:

- Cell Signaling : It activates specific signaling pathways that regulate cell growth and differentiation. This modulation is essential for maintaining normal cellular functions and responses to external stimuli.

- Gene Expression : The compound has been shown to alter gene expression patterns, which can affect various cellular functions and contribute to its therapeutic effects.

The mechanism by which this compound exerts its effects involves several key interactions:

- Binding Interactions : this compound binds to specific sites on target enzymes and receptors, either activating or inhibiting their activity. For instance, it may inhibit certain oxidoreductases, leading to reduced production of reactive oxygen species (ROS), which are implicated in various pathological conditions.

- Transport and Distribution : The compound is transported across cell membranes via specific transporters, facilitating its uptake into cells. This distribution is critical for its efficacy as a therapeutic agent.

Research Findings and Case Studies

Research on this compound has yielded promising findings regarding its therapeutic potential. Notable studies include:

- Antimicrobial Activity : In laboratory settings, this compound demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit microbial growth by targeting specific metabolic pathways essential for survival.

- Anticancer Properties : Case studies have illustrated this compound's potential as an anticancer agent. In vitro experiments revealed that it could induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Data Table: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Enzyme Interaction | Substrate for aminotransferases; affects amino acid metabolism | |

| Cell Signaling | Activates pathways regulating growth and differentiation | |

| Gene Expression | Alters expression patterns affecting cellular functions | |

| Antimicrobial Activity | Inhibits growth of various pathogens | |

| Anticancer Properties | Induces apoptosis in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.